molecular formula C15H18N2O5 B1674371 IDE1 CAS No. 1160927-48-9

IDE1

Cat. No.: B1674371
CAS No.: 1160927-48-9
M. Wt: 306.31 g/mol
InChI Key: ABKJCDILEUEJSH-MHWRWJLKSA-N
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Description

Inducer of definitive endoderm 1 (IDE1) is a small molecule that plays a crucial role in the differentiation of pluripotent stem cells into definitive endoderm cells. This compound is particularly significant in the field of regenerative medicine and stem cell research due to its ability to induce the formation of endodermal cells, which are precursors to various vital organs such as the pancreas, liver, and lungs .

Preparation Methods

Synthetic Routes and Reaction Conditions

IDE1 can be synthesized through a series of chemical reactions involving the condensation of specific organic compounds. The synthetic route typically involves the reaction of a carboxylic acid derivative with a hydrazide to form the desired product. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to ensure high purity, typically greater than 95%, which is essential for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

IDE1 primarily undergoes reactions that involve its functional groups, such as oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its efficacy or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of modified this compound derivatives .

Scientific Research Applications

IDE1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Mechanism of Action

IDE1 exerts its effects by activating the transforming growth factor-beta (TGF-beta) signaling pathway. This activation leads to the phosphorylation of SMAD2, a key protein in the pathway, and the subsequent expression of Nodal, a critical factor in endoderm formation. The compound’s ability to induce definitive endoderm differentiation is mediated through these molecular targets and pathways .

Comparison with Similar Compounds

IDE1 is often compared with other small molecules that induce endoderm differentiation, such as Activin A and Wnt3a. While Activin A and Wnt3a are more potent in inducing differentiation in both two-dimensional and three-dimensional cultures, this compound offers several advantages, including high permeability, low cost, and ease of use .

List of Similar Compounds

Properties

IUPAC Name

2-[(E)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-13(8-2-1-3-9-14(19)20)17-16-10-11-6-4-5-7-12(11)15(21)22/h4-7,10H,1-3,8-9H2,(H,17,18)(H,19,20)(H,21,22)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKJCDILEUEJSH-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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